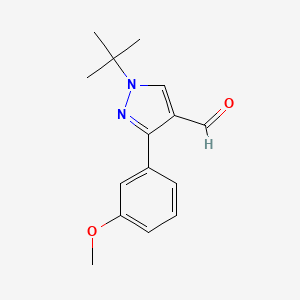

1-tert-butyl-3-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde

Description

1-tert-butyl-3-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde is a pyrazole-based aldehyde derivative characterized by a tert-butyl group at the N1-position and a 3-methoxyphenyl substituent at the C3-position. The aldehyde functional group at C4 enhances its reactivity, making it a versatile intermediate in organic synthesis. This compound is structurally tailored for applications in medicinal chemistry, particularly in the development of antimicrobial and antifungal agents, due to its electron-rich aromatic systems and polarizable groups .

Properties

IUPAC Name |

1-tert-butyl-3-(3-methoxyphenyl)pyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2/c1-15(2,3)17-9-12(10-18)14(16-17)11-6-5-7-13(8-11)19-4/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWYXDFYTAAYADP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C=C(C(=N1)C2=CC(=CC=C2)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-butyl-3-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or β-ketoester.

Introduction of the tert-Butyl Group: The tert-butyl group can be introduced using tert-butylating agents such as tert-butyl chloride in the presence of a strong base.

Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a substitution reaction involving a methoxy-substituted phenyl halide.

Industrial Production Methods: In an industrial setting, the compound is often synthesized using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-tert-Butyl-3-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The pyrazole ring can be reduced to form pyrazolidines.

Substitution: The methoxyphenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H₂SO₄).

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Pyrazolidines.

Substitution: Substituted methoxyphenyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1-tert-butyl-3-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde serves as a valuable building block in the synthesis of various pharmaceuticals. Its applications include:

- Anticancer Agents : Research has indicated that derivatives of pyrazole compounds exhibit significant anticancer activity. The presence of the methoxyphenyl group enhances the compound's ability to interact with biological targets associated with cancer cell proliferation .

- Anti-inflammatory Properties : Some studies suggest that pyrazole derivatives can inhibit inflammatory pathways, making them potential candidates for the development of anti-inflammatory drugs .

- Neurological Disorders : The compound's ability to modulate neurotransmitter systems positions it as a candidate for treating conditions such as depression and anxiety. Its structural features allow for interaction with serotonin receptors, which are crucial in mood regulation .

Materials Science Applications

The unique properties of 1-tert-butyl-3-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde extend to materials science:

- Polymer Chemistry : This compound can be utilized as a monomer in the synthesis of polymers with specific thermal and mechanical properties. Its incorporation into polymer matrices can enhance material strength and thermal stability .

- Nanotechnology : The compound's ability to form stable complexes with metal ions makes it useful in the development of nanomaterials. These materials have applications in catalysis and as sensors due to their enhanced surface area and reactivity .

Agricultural Chemistry Applications

In the field of agricultural chemistry, 1-tert-butyl-3-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde shows promise as:

- Pesticide Development : Research indicates that pyrazole derivatives can act as effective insecticides and fungicides. Their mechanism often involves disrupting metabolic pathways in pests, leading to increased crop protection .

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry investigated the anticancer properties of various pyrazole derivatives, including 1-tert-butyl-3-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Results showed significant cytotoxicity against breast cancer cell lines, suggesting that modifications to the methoxy group could enhance efficacy further.

Case Study 2: Polymer Synthesis

Research documented in Polymer Chemistry highlighted the use of this compound as a monomer in creating high-performance polymers. The synthesized polymers exhibited superior thermal stability compared to traditional materials, showcasing potential applications in high-temperature environments.

Mechanism of Action

The mechanism by which 1-tert-butyl-3-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrazole-4-carbaldehyde Derivatives

Key Observations :

- N1 Substituents : The tert-butyl group in the target compound provides steric bulk and lipophilicity, contrasting with smaller groups like benzoyl (4b, 4c) or hydrogen (5d). This affects solubility and reactivity in cross-coupling reactions .

- C3 Substituents : The 3-methoxyphenyl group in the target compound differs from the 4-methoxyphenyl isomer (4c, 5d), altering electronic distribution and steric interactions. The para-methoxy group in 4c enhances resonance stabilization compared to the meta position .

- Heterocyclic Analogues : Derivatives with furan or pyridine at C3 (e.g., ) exhibit distinct electronic properties due to heteroatom participation, influencing antifungal activity via electron density modulation .

Key Findings :

- Antimicrobial Activity : Compound 5d (C3=4-methoxyphenyl) shows potent DNA gyrase inhibition, suggesting that para-substituted methoxy groups enhance target binding .

- Antifungal Activity : Furan-containing analogues exhibit activity against Aspergillus fumigatus, attributed to increased electron density at the imine group .

- Antioxidant Activity : Compound 4c demonstrates moderate radical scavenging, likely due to the electron-donating methoxy group stabilizing free radicals .

Biological Activity

1-tert-butyl-3-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde (CAS No. 1152909-04-0) is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the current understanding of its biological activity, including synthesis, mechanisms of action, and therapeutic potential.

- Molecular Formula : C₁₅H₁₈N₂O₂

- Molecular Weight : 258.32 g/mol

- CAS Number : 1152909-04-0

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 1-tert-butyl-3-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. The compound has shown promising results in inhibiting various cancer cell lines:

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| MDA-MB-231 (breast) | 1.0 | Induces apoptosis |

| HepG2 (liver) | 10.0 | Inhibits cell proliferation |

| A549 (lung) | 0.95 | Induces autophagy |

These findings suggest that the compound may act as a microtubule-destabilizing agent, enhancing apoptosis through caspase activation and disrupting normal cell cycle progression .

Anti-inflammatory Activity

The pyrazole scaffold has been associated with anti-inflammatory effects. Compounds similar to 1-tert-butyl-3-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. The compound's structure suggests potential inhibition of these pathways, offering therapeutic avenues for conditions like arthritis and other inflammatory diseases .

Antimicrobial Activity

Pyrazoles have also demonstrated antimicrobial properties. Studies indicate that derivatives can exhibit activity against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

The biological activity of pyrazole derivatives is often attributed to their ability to interact with specific molecular targets:

- Microtubule Disruption : Compounds like 1-tert-butyl-3-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde may interfere with tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammation and cancer progression, such as COX enzymes and various kinases.

Case Studies

Several studies have focused on the synthesis and biological evaluation of pyrazole derivatives:

- Synthesis and Evaluation : A series of pyrazole derivatives were synthesized and tested for anticancer activity against several cell lines. Notably, compounds with similar structures to 1-tert-butyl-3-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde showed significant inhibitory effects on breast cancer cells .

- Anti-inflammatory Assessment : In a study assessing anti-inflammatory activity, compounds were tested in carrageenan-induced edema models, demonstrating comparable efficacy to standard anti-inflammatory drugs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.